1-(1-Benzothiophene-2-carbonyl)piperazine
Description
Significance of the Benzothiophene (B83047) Core in Contemporary Medicinal Chemistry and Drug Discovery
The benzothiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Its structural similarity to endogenous molecules, such as tryptophan, allows it to function as a versatile template in drug design. nih.gov
Benzothiophene derivatives have been successfully developed into clinically used drugs, demonstrating their therapeutic potential. Notable examples include:
Raloxifene: A selective estrogen receptor modulator (SERM) used for the treatment and prevention of osteoporosis in postmenopausal women. nih.gov
Sertaconazole: An antifungal agent used to treat skin infections.
Zileuton: An inhibitor of 5-lipoxygenase, used in the management of asthma. nih.govijpsjournal.com
The benzothiophene nucleus is associated with a diverse range of biological effects, which has fueled extensive research into its derivatives. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that this core can be functionalized to develop potent agents with various therapeutic applications. nih.govnih.gov
| Pharmacological Activity | Therapeutic Area |
|---|---|
| Anticancer | Oncology |
| Antimicrobial | Infectious Diseases |
| Anti-inflammatory | Inflammatory Disorders |
| Antitubercular | Infectious Diseases |
| Anticonvulsant | Neurology |
| Antidiabetic | Metabolic Disorders |
Strategic Role of the Piperazine (B1678402) Moiety in Pharmacophore Design and Bioactive Compounds
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is one of the most ubiquitous scaffolds in medicinal chemistry. nih.gov Its prevalence is so significant that an analysis of FDA-approved drugs found it to be the fourth most frequently used ring system. The strategic incorporation of the piperazine moiety into drug candidates is driven by several favorable characteristics that it imparts.
Primarily, piperazine is a versatile linker or scaffold that allows for the precise three-dimensional arrangement of other pharmacophoric groups, enabling optimal interaction with biological targets. mdpi.com Its two nitrogen atoms provide sites for substitution, allowing for the creation of extensive libraries of analogues for SAR studies.
Furthermore, the piperazine moiety often improves the physicochemical properties of a molecule. As a weak base, it is typically protonated at physiological pH, which can significantly enhance aqueous solubility—a critical factor for drug absorption and distribution. This basicity also allows it to form hydrogen bonds and ionic interactions with target proteins, which can contribute to binding affinity. nih.gov The piperazine ring is a key structural component in numerous drugs across various therapeutic classes, including antipsychotics (clozapine), antidepressants (vortioxetine), and anxiolytics (buspirone). nih.gov
| Strategic Role | Impact on Drug Design |
|---|---|
| Versatile Scaffold/Linker | Allows for 3D orientation of pharmacophores. |
| Improves Physicochemical Properties | Enhances aqueous solubility and can modulate lipophilicity. |
| Enables Molecular Interactions | Forms hydrogen bonds and ionic interactions with biological targets. |
| Facilitates SAR Studies | Provides two key points for chemical modification. |
Overview of Research Trajectories for 1-(1-Benzothiophene-2-carbonyl)piperazine and Related Hybrid Structures
Research into this compound and its related hybrid structures has explored several distinct and promising therapeutic avenues. The conjugation of these two pharmacophores has led to the discovery of compounds with significant activity at key biological targets, primarily within the central nervous system (CNS) and in hormone receptor modulation.
One major research trajectory focuses on the modulation of serotonin (B10506) (5-HT) receptors . A series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, which are structurally analogous to the title compound, were synthesized and evaluated for their affinity towards 5-HT1A receptors. nih.gov This line of research is driven by the fact that ligands acting on this receptor subtype have demonstrated effectiveness in treating depression and anxiety. nih.gov In these studies, the most promising compound, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed a micromolar affinity (Ki = 2.30 μM) for 5-HT1A sites. nih.gov Other related research on benzothiophene-piperazine derivatives has identified potent and competitive antagonists for the vascular 5-HT1B receptor, suggesting potential applications in cardiovascular conditions. nih.gov The overarching interest in this area is further underscored by patents for piperazine-substituted benzothiophenes intended for the treatment of mental disorders. mdpi.com
A second significant research direction involves the targeting of estrogen receptors (ERs) . Studies have described the synthesis of benzothiophenes containing a piperazine side chain and their evaluation as ligands for estrogen receptors. nih.gov These investigations identified compounds that are high-affinity ligands with notable selectivity for the ERα subtype. nih.gov Furthermore, these molecules were shown to be potent agonists in bone tissue, indicating potential therapeutic applications in the management of osteoporosis or other hormone-related conditions, similar to the action of the established benzothiophene-based drug, Raloxifene. nih.gov
Collectively, these research trajectories highlight the versatility of the benzothiophene-piperazine scaffold. The core structure of this compound serves as a valuable template for developing selective ligands for a range of important biological targets, with primary efforts focused on CNS disorders and hormone-dependent conditions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H14N2OS |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
1-benzothiophen-2-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C13H14N2OS/c16-13(15-7-5-14-6-8-15)12-9-10-3-1-2-4-11(10)17-12/h1-4,9,14H,5-8H2 |
InChI Key |
CVLWFBCLJOBFQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 1 Benzothiophene 2 Carbonyl Piperazine and Analogous Architectures
Approaches to the Benzothiophene (B83047) Scaffold Assembly
The construction of the benzothiophene ring system is a foundational step in the synthesis of the target compound. Various chemical strategies have been developed to assemble this bicyclic heterocycle, primarily involving cyclization, annulation, and condensation reactions.
Cyclization-Based Syntheses of Substituted Benzothiophenes
Cyclization reactions are a prominent strategy for forming the benzothiophene core. These methods often involve the intramolecular ring closure of a suitably functionalized benzene (B151609) derivative. A key approach is the electrophilic cyclization of ortho-alkynyl thioanisoles. nih.govacs.org This reaction can be initiated by various electrophiles, including iodine (I₂), iodine monochloride (ICl), N-iodosuccinimide (NIS), and bromine (Br₂). nih.gov
A notable advancement in this area is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt as the electrophile. This reagent effectively mediates the cyclization of various substituted o-alkynyl thioanisoles to produce 2,3-disubstituted benzo[b]thiophenes in excellent yields under mild, ambient temperature conditions. nih.govacs.org The mechanism involves the attack of the alkyne on the electrophilic sulfur of the salt, followed by ring closure. nih.gov This method is valued for its tolerance of diverse functional groups. nih.govacs.org Another innovative one-pot strategy utilizes iodine as both an electrophile and a catalyst for a subsequent alkylation reaction, yielding highly functionalized benzothiophenes. morressier.com
Table 1: Comparison of Selected Cyclization-Based Methods for Benzothiophene Synthesis
| Method | Key Reagents | Substrate | Key Features |
|---|---|---|---|
| Electrophilic Iodocyclization | Iodine (I₂) | o-alkynyl thioanisoles | One-pot, two-step reaction combining cyclization and alkylation. morressier.com |
| Sulfonium Salt-Mediated Cyclization | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | o-alkynyl thioanisoles | High yields, mild conditions, introduces a thiomethyl group. nih.govacs.org |
| Radical-Promoted Cyclization | AIBN (radical initiator) | 1-(2-mercaptophenyl)-2-yn-1-ols | Forms 2-alkoxymethylbenzothiophenes selectively in alcoholic media. acs.org |
| Palladium-Catalyzed Heterocyclodehydration | PdI₂, KI | 1-(2-mercaptophenyl)-2-yn-1-ols | Converts substrates to (E)-2-(1-alkenyl)benzothiophenes. acs.org |
Annulation and Condensation Reactions for Benzothiophene Formation
Annulation and condensation reactions provide alternative and powerful routes to the benzothiophene skeleton by constructing the thiophene (B33073) ring onto a pre-existing benzene ring.
One-step annulation can be achieved through the reaction of arynes with alkynyl sulfides. nih.govrsc.org This method allows for the synthesis of a wide range of 3-substituted benzothiophenes from readily available o-silylaryl triflates and alkynyl sulfides. The reaction proceeds via nucleophilic addition of the sulfur atom onto the aryne intermediate, followed by cyclization. nih.gov
Transition metal catalysis is also heavily employed in annulation strategies. A copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide effectively yields 2-substituted benzo[b]thiophenes. organic-chemistry.orgrsc.org Similarly, copper can promote the hydration and annulation of 2-fluorophenylacetylene derivatives with a sulfur source like Na₂S·9H₂O to give a variety of substituted benzothiophenes. beilstein-journals.org Another approach involves a tandem base-mediated condensation of ortho-iodoarylacetonitriles, acetates, or ketones with aryldithioesters, which undergoes an intramolecular C-S bond formation to yield diversely substituted benzothiophenes. organic-chemistry.org Benzoannulation, the process of forming a benzene ring onto an existing heterocycle, has also been developed as a strategy for creating complex benzo[b]thiophene motifs. researchgate.net
Formation of the Piperazine (B1678402) Linkage via the Carbonyl Moiety
Once the benzothiophene-2-carboxylic acid or a reactive derivative is obtained, the crucial step is forming the amide bond with piperazine. This transformation is central to the synthesis of 1-(1-Benzothiophene-2-carbonyl)piperazine.
Amide Bond Formation Reactions between Benzothiophene Carbonyl Derivatives and Piperazine
The formation of an amide bond is one of the most fundamental reactions in organic synthesis. researchgate.net The most direct method involves the reaction of an activated carboxylic acid with an amine. researchgate.net For the synthesis of the target compound, benzo[b]thiophene-2-carboxylic acid must first be activated. A common method is its conversion to the corresponding acyl chloride, benzo[b]thiophene-2-carbonyl chloride, often by using reagents like thionyl chloride. amazonaws.com This highly reactive acyl chloride can then be coupled with piperazine to form the desired amide. amazonaws.comprepchem.com
Alternatively, peptide coupling reagents can be used to facilitate the reaction directly between the carboxylic acid and piperazine, avoiding the isolation of the acyl chloride. researchgate.net Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. nih.gov These methods are widely used for creating piperazinyl amides from various carboxylic acids. nih.gov
Table 2: Common Reagents for Amide Bond Formation
| Reagent Class | Example(s) | Role |
|---|---|---|
| Halogenating Agents | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Convert carboxylic acid to highly reactive acyl chloride. amazonaws.com |
| Carbodiimides | EDC, DCC | Activate carboxylic acid for direct reaction with amine. nih.gov |
| Additives | HOBt, HOAt | Suppress side reactions and improve coupling efficiency. nih.gov |
| Phosphonium Salts | BOP, PyBOP | Activate carboxylic acid. |
| Urnonium Salts | HBTU, HATU | Activate carboxylic acid. |
Strategies for Piperazine Ring Incorporation in Benzothiophene Hybrids
Beyond direct amidation, broader strategies exist for incorporating a piperazine ring to create benzothiophene-piperazine hybrid structures. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
One powerful method is the Nucleophilic Aromatic Substitution (SₙAr) reaction. If the benzothiophene core has a suitable leaving group (like a halogen) at an activated position, it can be displaced by a nucleophile such as N-Boc-piperazine. nih.govresearchgate.net Another key strategy involves transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, which forms a C-N bond between an aryl halide (on the benzothiophene ring) and piperazine. nih.gov
Advanced Synthetic Protocols and Process Optimization for Benzothiophene-Piperazine Derivatives
For practical applications, the development of efficient, scalable, and cost-effective synthetic routes is crucial. Research has focused on improving existing methods to minimize steps, avoid expensive or hazardous reagents, and reduce the formation of byproducts.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. beilstein-journals.org This technology has been effectively applied to the synthesis of various heterocyclic compounds, including those with a benzothiophene-piperazine core.
In the synthesis of derivatives of this compound, microwave irradiation has been utilized to facilitate the Michael reaction. For instance, functionalized benzothiophene piperazines can be reacted with benzo[b]thiophen-2-yl propenones under solvent-free microwave irradiation to produce 3-[4-(benzo[b]thiophene-2-carbonyl)piperazin-1-yl]-1-benzo[b]thiophen-2-yl-propan-1-one derivatives. clockss.org This method highlights the efficiency of microwave heating in promoting bond formation.
The general advantages of microwave-assisted synthesis include:
Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. beilstein-journals.orgresearchgate.net
Improved Yields: Microwave irradiation can lead to higher product yields and purities by minimizing side reactions. beilstein-journals.orgmdpi.com
Greener Chemistry: The reduction in reaction time and potential for solvent-free conditions contribute to more environmentally friendly processes. mdpi.com
A study on the synthesis of 1,2-disubstituted benzimidazoles demonstrated that microwave irradiation significantly increased the reaction yield in a much shorter time compared to conventional heating. mdpi.com For example, a reaction that yielded 89.7% product in 120 minutes at 100°C with conventional heating achieved a good yield in only ten minutes at 60°C under microwave irradiation. mdpi.com
| Reaction | Conventional Heating | Microwave Irradiation |
| Time | 120 min | 10 min |
| Temperature | 100°C | 60°C |
| Yield | 89.7% | Good |
A comparative example of conventional vs. microwave-assisted synthesis for a heterocyclic compound.
Solvent-Free Reaction Conditions
The use of solvent-free reaction conditions, often in conjunction with microwave assistance, represents a significant step towards greener and more efficient chemical syntheses. clockss.orgmdpi.com Eliminating solvents reduces environmental pollution, simplifies purification processes, and can lower costs.
The synthesis of 3-[4-(benzo[b]thiophene-2-carbonyl)piperazin-1-yl]-1-benzo[b]thiophen-2-yl-propan-1-one derivatives has been successfully achieved by heating functionalized benzothiophene piperazines and benzo[b]thiophen-2-yl propenones under solvent-free microwave irradiation. clockss.org This approach underscores the feasibility and benefits of conducting reactions without a solvent medium.
Research on the synthesis of 2,5-piperazinediones has also highlighted the advantages of solvent-free microwave irradiation of N-Boc dipeptide esters, describing it as a general, efficient, and environmentally friendly procedure. researchgate.net
Multi-Component Reactions in Benzothiophene-Piperazine Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. MCRs are advantageous due to their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.
While a direct multi-component synthesis of this compound is not explicitly detailed in the provided context, the principles of MCRs are highly relevant to the synthesis of analogous and more complex benzothiophene-containing structures. For instance, a domino reaction protocol has been employed for the efficient synthesis of 3-amino-2-formyl-functionalized benzothiophenes. nih.gov These intermediates can then be used in subsequent reactions, such as the Friedlander reaction with 1,3-diones or ketones, to construct a library of novel benzothiophene-fused scaffolds. nih.gov
The synthesis of various heterocyclic systems benefits from MCRs. For example, a catalyst-free, microwave-assisted three-component reaction of 3-formyl-2-oxoquinoline derivatives, 2,4,6-triaminopyrimidine, and a cyclic 1,3-diketone has been used to construct quinoline-based pyridopyridines in moderate to good yields. beilstein-journals.org This demonstrates the power of MCRs in rapidly building molecular complexity.
Computational and Theoretical Chemistry Studies on Benzothiophene Piperazine Systems
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
Molecular Docking Studies for Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(1-Benzothiophene-2-carbonyl)piperazine and its analogs, docking studies are crucial for predicting their binding affinity to various biological targets.
Research on a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, which share the core benzothiophene-piperazine scaffold, has demonstrated the utility of molecular docking in understanding their interaction with the 5-HT1A serotonin (B10506) receptor. In these studies, the most promising analog, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, exhibited a micromolar affinity (Ki = 2.30 μM). The docking analysis revealed key electrostatic interactions that could explain this observed affinity.
The docking results for these benzothiophene-piperazine derivatives highlighted several critical interactions within the binding site of the 5-HT1A receptor. A crucial hydrogen bond was observed between the aspartic acid residue D116 and the protonated nitrogen of the piperazine (B1678402) ring. This interaction is reinforced by a significant electrostatic attraction. Furthermore, another hydrogen bond was identified between the protonated nitrogen of the pyridine (B92270) ring and the carbonyl amide group of the side chain of asparagine residue N385. The stability of the ligand-receptor complex was also enhanced by edge-to-face aromatic interactions between a phenylalanine residue (F361) and the benzothiophene (B83047) moiety of the ligand. Conversely, derivatives with strong electron-withdrawing groups, such as a nitro group, showed decreased affinity, which was attributed to repulsive interactions and unfavorable steric hindrance within the binding pocket.
| Interacting Residue | Type of Interaction | Interacting Ligand Moiety |
|---|---|---|
| D116 | Hydrogen Bond, Electrostatic | Protonated Piperazine Nitrogen |
| N385 | Hydrogen Bond, Ion-Dipole | Protonated Pyridine Nitrogen |
| F361 | Edge-to-Face Aromatic | Benzothiophene Ring |
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations offer a powerful approach to study the conformational stability and interaction dynamics of benzothiophene-piperazine systems. These simulations provide a detailed view of the molecular motions and changes in conformation over time, which are critical for understanding how these molecules behave in a biological environment.
For piperazine-containing compounds, MD simulations have been instrumental in elucidating their conformational flexibility and how it impacts their biological activity. The piperazine ring can adopt various conformations, such as chair, boat, and twist-boat, and the equilibrium between these conformations can be influenced by the substituents on the ring and the surrounding environment. Understanding these conformational preferences is key to designing molecules that can adapt optimally to the binding site of a target protein.
In studies of related heterocyclic systems, MD simulations have been used to assess the stability of ligand-protein complexes predicted by molecular docking. By simulating the complex in a solvated environment, researchers can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to evaluate the stability of the complex. A stable RMSD profile over the simulation trajectory suggests that the docked conformation is likely to be a stable binding mode. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions, which is often not apparent from static docking poses.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used to predict the activity of new compounds and to optimize the structure of lead compounds.
Development of Ligand-Based and Structure-Based QSAR Models
For benzothiophene-piperazine systems, both ligand-based and structure-based QSAR models can be developed. Ligand-based QSAR models are built when the three-dimensional structure of the target protein is unknown. These models rely on the principle that structurally similar molecules are likely to have similar biological activities. The chemical structures of a set of known active and inactive compounds are represented by various molecular descriptors, such as electronic, steric, hydrophobic, and topological parameters. Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates these descriptors with the biological activity.
Structure-based QSAR models, on the other hand, are developed when the 3D structure of the target protein is available. These models incorporate information about the ligand-protein interactions, such as docking scores and interaction energies, as descriptors. By including these interaction-based descriptors, structure-based QSAR models can provide more detailed insights into the structural requirements for high-affinity binding.
In the development of QSAR models for piperazine and keto piperazine derivatives as renin inhibitors, constitutional descriptors such as the number of double bonds and the number of oxygen atoms were found to be important for the binding of the ligands to the renin enzyme. A robust QSAR model was developed with a high correlation coefficient (R²) of 0.846 and a cross-validation correlation coefficient (Q²) of 0.818, indicating good predictive ability.
| Parameter | Value | Indication |
|---|---|---|
| R² (Correlation Coefficient) | 0.846 | Goodness of fit of the model |
| Q² (Cross-validation Coefficient) | 0.818 | Predictive ability of the model |
| R² pred (External Validation) | 0.821 | Predictive power on an external test set |
Therapeutic Activity Value (TAV) Prediction Methodologies
While the term "Therapeutic Activity Value (TAV)" is not a universally standardized metric in QSAR literature, the underlying principle involves predicting a quantitative measure of a compound's therapeutic potential. This is fundamentally what QSAR models aim to achieve by predicting biological activity, which can be expressed in various forms such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), or binding affinity (Ki).
The prediction of these values from a QSAR model allows for the classification of compounds into different activity levels (e.g., high, moderate, low). This classification can be considered a form of TAV prediction. The methodologies involve developing a statistically robust QSAR model, as described in the previous section, and then using this model to predict the activity of new, untested compounds.
The predicted activity values can then be used to prioritize compounds for synthesis and experimental testing. For instance, a QSAR model for a series of anticancer agents could predict the pIC50 (the negative logarithm of the IC50) for new benzothiophene-piperazine derivatives. Compounds with a high predicted pIC50 would be considered to have a high "Therapeutic Activity Value" and would be prioritized for further investigation. The reliability of these predictions is highly dependent on the quality of the QSAR model and the applicability domain of the model, which defines the chemical space for which the model can make reliable predictions.
In Silico Prediction of Pharmacokinetic Properties (ADME)
In addition to predicting the therapeutic activity, computational methods are extensively used to predict the pharmacokinetic properties of drug candidates, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). Early assessment of these properties is crucial to avoid late-stage failures in drug development.
For this compound and its analogs, various in silico models can be employed to predict their ADME profile. These models are typically based on a combination of QSAR and machine learning algorithms trained on large datasets of experimentally determined ADME properties.
Absorption: Key parameters for predicting oral absorption include solubility, permeability, and intestinal absorption. The "Rule of Five" provides a simple set of guidelines for predicting poor oral absorption or permeation. In silico models can also predict more specific parameters like Caco-2 cell permeability and human intestinal absorption (HIA).
Distribution: The distribution of a drug within the body is influenced by its ability to cross biological membranes and bind to plasma proteins. Important predicted parameters include the volume of distribution (VDss), blood-brain barrier (BBB) penetration, and plasma protein binding (PPB). For compounds targeting the central nervous system, BBB penetration is a critical parameter.
Metabolism: The metabolic stability of a compound is a key determinant of its half-life and potential for drug-drug interactions. In silico models can predict the sites of metabolism by cytochrome P450 (CYP) enzymes and whether a compound is likely to be an inhibitor or substrate of specific CYP isoforms (e.g., CYP3A4, CYP2D6).
Excretion: While excretion is more challenging to predict computationally, models can provide estimates of renal clearance and the likelihood of a compound being a substrate for efflux transporters like P-glycoprotein (P-gp).
Studies on related piperazine-containing compounds have utilized various online tools and software to predict these ADME properties. For example, for a series of benzimidazole-piperazine derivatives, in silico tools were used to predict properties such as blood-brain barrier penetration, cytochrome P450 enzyme interactions, and oral bioavailability.
| ADME Property | Predicted Value/Classification | Significance |
|---|---|---|
| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption |
| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause central nervous system side effects |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |
| P-glycoprotein Substrate | Yes | May be subject to efflux from cells |
Elucidation of Molecular Mechanisms of Action and Biological Target Engagement
Enzymatic Inhibition and Activation Mechanisms
The compound structure, particularly the piperazine (B1678402) urea-like core formed by the carbonyl bridge, allows for potent and often covalent interactions with the active sites of specific enzymes.
Derivatives of benzothiophene (B83047) piperazine act as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of endocannabinoids like anandamide. These compounds function as irreversible, covalent inhibitors. The mechanism involves the carbamylation of a key serine nucleophile, Ser241, within the enzyme's active site. This covalent modification inactivates the enzyme, leading to an increase in the endogenous levels of fatty acid amides.
Research into this class of compounds has shown that the piperidine/piperazine urea (B33335) structure is crucial for this inhibitory activity. The enzyme's active site appears to induce a conformational distortion in the inhibitor's amide bond, which facilitates the nucleophilic attack by Ser241 and the subsequent formation of a stable, covalent adduct. This mechanism of action has been identified as highly selective for FAAH over other serine hydrolases in the mammalian proteome.
Table 1: Inhibitory Potency of Representative Benzothiophene Piperazine/Piperidine Ureas against FAAH This table presents data for compounds structurally related to 1-(1-Benzothiophene-2-carbonyl)piperazine to illustrate the potency of the chemical class.
| Compound | Structure | kinact/Ki (M⁻¹s⁻¹) | IC₅₀ (nM) |
|---|---|---|---|
| Analog A | Benzothiophene-piperidine urea | 25,000 ± 2,000 | 71 ± 4 |
| Analog B | Benzothiophene-piperazine urea | 11,000 ± 1,000 | 180 ± 20 |
| Analog C | Substituted Benzothiophene-piperidine urea | 48,000 ± 3,000 | 34 ± 2 |
While specific inhibitory data for this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are not extensively detailed in the current literature, both the benzothiophene and piperazine scaffolds are present in known cholinesterase inhibitors.
Piperazine derivatives have been synthesized and evaluated as inhibitors of both AChE and BChE, with some analogs showing inhibitory concentrations (IC₅₀) in the low micromolar range. nih.gov Similarly, various heterocyclic compounds incorporating a benzothiophene ring have been designed and tested for their ability to inhibit these enzymes, with some demonstrating moderate potency. nih.gov For instance, certain benzothiophene-chalcone hybrids have shown BChE inhibition with IC₅₀ values comparable to the reference drug galantamine. nih.gov Given these findings, it is plausible that this compound may exhibit some level of activity at these enzymes, though direct experimental evidence is required for confirmation.
Table 2: Cholinesterase Inhibition by Structurally Related Scaffolds This table provides examples of inhibition data for compounds containing piperazine or benzothiophene moieties to show the potential of these scaffolds.
| Scaffold Class | Target Enzyme | Representative IC₅₀ (µM) |
|---|---|---|
| Piperazine Derivatives | AChE | 4.59 - 6.48 |
| Piperazine Derivatives | BChE | 4.85 - 8.35 |
| Benzothiophene-Chalcone Hybrids | AChE | ~ 62.10 |
| Benzothiophene-Chalcone Hybrids | BChE | ~ 24.35 |
Trypanothione reductase (TryR) is an essential enzyme for the survival of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and Chagas disease. As this enzyme is absent in humans, it represents a prime target for antiparasitic drug development. mdpi.commdpi.com While direct studies on this compound are limited, structurally related compounds have shown activity against this target. Thiophene (B33073) and benzothiophene derivatives have been investigated as potential TryR inhibitors. nih.gov For example, the compound BTCP (1-(1-benzo[b]thiophen-2-yl-cyclohexyl)piperidine), which shares the benzothiophene and piperidine/piperazine core, was identified as a competitive inhibitor of TryR with a Kᵢ value in the low micromolar range. This suggests that the benzothiophene moiety can be accommodated within the active site of the enzyme, indicating a potential avenue for the development of related compounds as antiparasitic agents.
Receptor Ligand Binding and Signal Transduction Pathways
The arylpiperazine substructure is a well-established pharmacophore for high-affinity binding to various G protein-coupled receptors (GPCRs) in the central nervous system.
The arylpiperazine motif, a core component of this compound, is renowned for its high affinity for the serotonin (B10506) 5-HT₁ₐ receptor. Compounds in this class typically act as partial agonists at this receptor. nih.gov The interaction with 5-HT₁ₐ receptors is crucial for modulating serotonergic neurotransmission, which is implicated in mood and anxiety.
Recent research has highlighted that arylpiperazine ligands can exhibit "functional selectivity" or "biased agonism". nih.gov This means they can preferentially activate one intracellular signaling pathway over another. Specifically, several arylpiperazine agonists of the 5-HT₁ₐ receptor have been shown to preferentially activate the G-protein/cAMP signaling pathway while having a lower efficacy for recruiting β-arrestin-2. nih.govresearchgate.net This biased signaling is a significant area of research, as it may allow for the development of therapeutic agents with improved side-effect profiles.
Table 3: Binding Affinities of Representative Arylpiperazine Analogs at the 5-HT₁ₐ Receptor This table shows typical binding affinities for the arylpiperazine class to provide context for the expected potency of this compound.
| Compound Class | Representative Kᵢ (nM) | Receptor Activity |
|---|---|---|
| Arylpiperazines | 0.5 - 20 | Partial Agonist |
| Long-Chain Arylpiperazines | 1 - 50 | Partial Agonist |
| Naphthylpiperazines | 0.8 - 15 | Agonist/Antagonist |
Sigma receptors, classified into sigma-1 (S1R) and sigma-2 (S2R) subtypes, are unique intracellular chaperone proteins that modulate a variety of neurotransmitter systems. The piperazine scaffold is a key structural element found in many high-affinity sigma receptor ligands. Although specific binding data for this compound at sigma receptors is not prominently available, the inclusion of the piperazine ring suggests a potential for interaction.
Numerous piperazine-containing molecules have been developed as selective ligands for either S1R or S2R. These ligands can act as agonists or antagonists and are being investigated for their therapeutic potential in neuropathic pain, neurodegenerative disorders, and psychiatric conditions. The affinity and selectivity for S1R versus S2R are often determined by the substituents on the piperazine ring and the nature of the aromatic group. Therefore, it is conceivable that this compound could modulate sigma receptor activity, warranting further investigation to characterize its specific binding profile and functional effects.
Intermolecular Interactions Influencing Biological Behavior
Photoinduced electron transfer (PET) is a fundamental process in the photophysical behavior of many molecules. The "this compound" structure contains both a benzothiophene chromophore and a piperazine moiety, which can act as an electron donor, suggesting the potential for PET to occur.
The photophysical properties of benzothiophene are distinct from its constituent benzene (B151609) and thiophene rings, exhibiting more significant emission. researchgate.net Thiophene-based derivatives, in general, have tunable photophysical properties that are influenced by their molecular structure and solvent environment. nih.govmdpi.comrsc.org The introduction of donor-acceptor structures in thiophene derivatives can lead to intramolecular charge transfer upon photoexcitation. nih.govrsc.org
The piperazine moiety is known to participate in PET processes. For example, in piperazine-substituted anthracene-BODIPY dyads, the piperazine component can influence the photophysical properties, including the formation of triplet states. mdpi.comnih.gov The geometry of the piperazine ring itself can also affect the degree of excited-state interactions. acs.org While direct experimental evidence for "this compound" is lacking, the combination of the benzothiophene acceptor and the piperazine donor within the same molecule suggests that PET is a plausible de-excitation pathway following light absorption.
Table 2: Photophysical Properties of Related Moieties
| Moiety | Key Photophysical Characteristics | Reference |
| Benzothiophene | More emissive than benzene or thiophene. researchgate.net | researchgate.net |
| Thiophene Derivatives | Tunable absorption and emission based on structure and solvent. nih.govmdpi.comrsc.org | nih.govmdpi.comrsc.org |
| Piperazine Derivatives | Can act as an electron donor in PET processes; influences triplet state formation. mdpi.comnih.govacs.org | mdpi.comnih.govacs.org |
Protein-protein interactions (PPIs) are crucial for many cellular processes, and their modulation by small molecules is a growing area of drug discovery. ajwilsonresearch.comnih.govnih.govresearchgate.net While there are no specific studies on the modulation of PPIs by "this compound," related heterocyclic structures have shown activity in this area.
For instance, benzothiadiazole derivatives have been investigated as potential inhibitors of STAT3 homodimerization, a key PPI in cancer signaling. mdpi.com Furthermore, fragment-based approaches have utilized amidine-substituted thiophene fragments to develop stabilizers for the 14-3-3/Estrogen Receptor alpha PPI. dundee.ac.uk These examples highlight the potential for the benzothiophene core to serve as a scaffold for designing PPI modulators. The piperazine group, often used to improve physicochemical properties, can also contribute to binding at protein interfaces. researchgate.net The ability of "this compound" to modulate specific PPIs would depend on the topology and chemical nature of the protein interface and requires experimental validation.
Histone deacetylase (HDAC) inhibitors represent an important class of anticancer agents. The general pharmacophore for HDAC inhibitors includes a zinc-binding group (ZBG), a linker, and a surface recognition "cap" group. nih.gov Piperazine-containing compounds have been successfully developed as HDAC inhibitors, where the piperazine moiety often forms part of the cap group. nih.govnih.gov
In the case of 1-benzhydryl-piperazine-based HDAC inhibitors, the bulky benzhydryl piperazine acts as the cap group, interacting with the surface of the enzyme. nih.gov The nature of this cap group can influence the inhibitor's selectivity for different HDAC isoforms. nih.gov A common pharmacophore model for HDAC2 inhibitors includes a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic feature, and an aromatic ring. semanticscholar.org Another model for HDAC inhibitors consists of a hydrogen-bond acceptor, a hydrogen bond donor, and three hydrophobic features. ajol.info
When considering the structure of "this compound," the benzothiophene group could potentially serve as the cap group, interacting with the surface of an HDAC enzyme. The carbonyl group could act as a hydrogen bond acceptor, and the piperazine moiety could also be involved in interactions. However, a classic zinc-binding group, such as a hydroxamic acid, is absent. Therefore, while the benzothiophene-piperazine scaffold has features that could allow it to bind to HDACs, its potential as a direct inhibitor is not immediately obvious based on established pharmacophore models and would require experimental confirmation.
Table 3: General Pharmacophore Features of HDAC Inhibitors
| Pharmacophore Feature | Role in Inhibition | Reference |
| Zinc-Binding Group (ZBG) | Coordinates with the zinc ion in the active site. | nih.gov |
| Linker | Connects the ZBG and the cap group, occupying a channel in the enzyme. | nih.gov |
| Cap Group | Interacts with the surface of the enzyme, influencing selectivity. | nih.gov |
| Hydrogen Bond Acceptors/Donors | Form hydrogen bonds with active site residues. | semanticscholar.orgajol.info |
| Hydrophobic/Aromatic Features | Engage in hydrophobic interactions with the enzyme. | semanticscholar.orgajol.info |
Structure Activity Relationship Sar Studies and Structural Optimization Strategies
Systematic Substituent Effects on the Benzothiophene (B83047) Ring System
The benzothiophene moiety serves as a crucial anchor for these compounds, and substitutions on this ring system have been shown to significantly influence biological activity. Studies on a series of benzothiophene piperazine (B1678402) urea (B33335) inhibitors targeting fatty acid amide hydrolase (FAAH) have provided detailed insights into these effects.
Optimization of substituents on the benzothiophene ring demonstrated that small alkyl groups at the 3-position can enhance potency. For instance, the introduction of a methyl or ethyl group at this position led to a notable improvement in inhibitory activity against FAAH. This suggests that the 3-position can accommodate steric bulk, which may lead to more favorable van der Waals interactions within the enzyme's binding pocket. nih.gov
Conversely, the position of substituents on the benzene (B151609) portion of the benzothiophene ring is also critical. While substitutions at the 4- and 5-positions were generally tolerated, they did not result in a significant enhancement of potency. nih.gov However, moving the substituent to the 6-position of the benzothiophene ring was found to be detrimental to the compound's activity. nih.gov Molecular modeling suggests that substituents at the 6-position may introduce steric clashes with the target protein, thereby impairing binding and reducing potency. nih.gov
| Compound | R¹ (Position 3) | R⁴/R⁵ (Position 4/5) | R⁶ (Position 6) | hFAAH kinact/Ki (M⁻¹s⁻¹) |
|---|---|---|---|---|
| 19 | H | H | H | 16,000 ± 2,000 |
| 6a | CH₃ | H | H | 58,000 ± 1,000 |
| 20 | C₂H₅ | H | H | 61,000 ± 5,000 |
| 31 | CH₃ | 5-F | H | 47,000 ± 1,000 |
| 37 | CH₃ | H | 6-F | 11,000 ± 1,000 |
Modulations of the Piperazine Ring and Attached Moieties
In the context of FAAH inhibitors, the moiety attached to the distal nitrogen of the piperazine ring is a primary determinant of potency. Early investigations revealed that simple alkyl ureas conferred very low potency. In contrast, the introduction of an aryl urea, such as a phenyl urea, resulted in potent FAAH inhibitors. nih.gov
Further exploration into heteroaromatic ureas was conducted to optimize interactions and avoid the potential in vivo generation of toxic anilines. nih.gov This led to the discovery that a 3-aminopyridyl group was highly preferred over 2-aminopyridyl or 3-aminopyridazinyl groups. The structure-activity relationship for this heterocyclic component was found to be highly sensitive; for example, replacing the pyridyl ring with an isoxazole maintained potency, whereas a methylthiazole group led to a significant loss of activity. nih.gov These findings underscore the importance of specific electronic and steric properties of the moiety attached to the piperazine ring for effective target engagement.
Additionally, replacing the piperazine ring with a piperidine ring was explored. In most cases, the piperidine analogs were found to be slightly more potent than their piperazine counterparts against human FAAH. nih.gov This suggests that the hydrogen-bond accepting capability of the second nitrogen in the piperazine ring is not essential for activity in this class of inhibitors and that the more lipophilic nature of the piperidine ring may result in more favorable interactions within the acyl chain binding channel of FAAH. nih.gov
| Compound | Core Ring | Attached Moiety (Urea) | hFAAH kinact/Ki (M⁻¹s⁻¹) |
|---|---|---|---|
| 4a | Piperazine | Methyl | <100 |
| 4h | Piperazine | Phenyl | 25,000 ± 2,000 |
| 4i | Piperazine | 2-Pyridyl | 4,600 ± 200 |
| 6a | Piperazine | 3-Pyridyl | 58,000 ± 1,000 |
| 20 (piperidine analog of 6a) | Piperidine | 3-Pyridyl | 61,000 ± 5,000 |
Influence of Linker Region Modifications on Potency and Selectivity
The region connecting the primary pharmacophoric elements—the benzothiophene ring and the distal active moiety—is critical for correctly positioning the interacting groups within the target's binding site. In the case of 1-(1-Benzothiophene-2-carbonyl)piperazine, the carbonyl group and the piperazine ring constitute this linker region.
Studies have shown that even subtle changes in the linker can significantly impact biological activity. The amide bond formed by the benzothiophene-2-carbonyl group provides a rigid and planar unit that restricts conformational flexibility. This rigidity can be advantageous for locking the molecule into a bioactive conformation. Research on various piperazine-containing compounds has demonstrated that the nature of the linker, whether it's an amide, an alkyl chain, or another functional group, governs the spatial relationship between the terminal rings. nih.gov
In one study, it was noted that connecting a heterocyclic ring to the piperazine via an amide linker resulted in high affinity and selectivity for the D3 receptor. nih.gov This highlights that the linker is not merely a spacer but an active component of the pharmacophore that can engage in specific interactions, such as hydrogen bonding, and define the orientation of the entire molecule. The choice between a piperazine and a piperidine ring, as discussed previously, can also be considered a linker modification, where the removal of a nitrogen atom alters the polarity and hydrogen bonding potential of the linker region, thereby influencing potency. nih.gov
Rational Design Principles for Enhanced Target Specificity
The development of potent and selective inhibitors based on the this compound scaffold relies on rational design principles informed by SAR data and an understanding of the target's structure.
A key strategy is the exploitation of specific subpockets within the target's binding site. For example, the SAR data for FAAH inhibitors indicates that the 3-position of the benzothiophene ring interacts with a region where small alkyl groups are favorable, while the 6-position is sterically hindered. nih.gov A rational approach would therefore focus on optimizing substituents at the 3-position while avoiding modifications at the 6-position.
Another principle is the incorporation of functionalities that confer a specific mechanism of action. The benzothiophene piperazine urea series was designed as covalent inhibitors that form a bond with an active site serine nucleophile in FAAH. nih.govnih.gov This mechanism-based design contributes to both potency and selectivity, as these inhibitors were found to be completely selective for FAAH over other mammalian serine hydrolases. nih.gov
Finally, fine-tuning the electronic properties of the distal moiety attached to the piperazine is crucial for specificity. The observation that a 3-pyridyl urea is optimal, while other heteroaromatics are less effective, points to a highly specific set of electronic and hydrogen-bonding requirements in the corresponding subpocket of the enzyme. nih.gov Rational drug design, therefore, involves a multi-parameter optimization process, balancing steric, electronic, and conformational factors across all three regions of the molecule—the benzothiophene ring, the linker, and the distal moiety—to achieve high affinity and selectivity for the intended biological target. nih.govnih.gov
Emerging Research Directions and Future Perspectives in Benzothiophene Piperazine Chemistry
Design of Novel Benzothiophene-Piperazine Hybrid Architectures
The design of hybrid molecules, which integrate two or more pharmacophoric units into a single entity, is a promising strategy to address multifactorial diseases and combat drug resistance. The benzothiophene-piperazine core is an ideal platform for the development of such hybrid architectures. Future research is anticipated to focus on the strategic combination of this scaffold with other biologically active moieties to create synergistic effects or to target multiple components of a disease pathway.
For instance, the conjugation of the benzothiophene-piperazine moiety with fragments known to interact with specific biotargets can lead to the development of novel therapeutics. One area of exploration is the synthesis of hybrids with moieties that have demonstrated anti-inflammatory and anticancer properties. nih.gov A recent study on benzhydrylpiperazine-based hybrids has shown promise in the dual inhibition of COX-2 and 5-LOX, enzymes implicated in both inflammation and cancer. nih.gov This approach could be adapted to the 1-(1-Benzothiophene-2-carbonyl)piperazine scaffold.
Another promising direction is the development of benzothiophene-piperazine hybrids incorporating fragments with activity against neurodegenerative diseases. Given that piperazine (B1678402) derivatives are being investigated for their neuroprotective effects, creating hybrids that also target specific enzymes or receptors involved in the pathology of these conditions is a logical next step.
The following table outlines potential hybrid architectures based on the this compound scaffold and their hypothetical therapeutic applications.
| Hybrid Moiety | Potential Therapeutic Target | Potential Therapeutic Application |
| Benzhydryl Group | COX-2/5-LOX | Anti-inflammatory, Anticancer |
| Triazole Linker | Various kinases | Anticancer |
| Quinoline Moiety | Bacterial DNA gyrase | Antibacterial |
| Isatin Fragment | Caspases | Anticancer |
It is important to note that while the design of these hybrids is theoretically sound, their synthesis and biological evaluation would be necessary to validate their therapeutic potential.
Integration of Advanced Computational Methodologies for De Novo Design
The advent of sophisticated computational tools has revolutionized the drug discovery process, enabling the de novo design of molecules with desired pharmacological properties. For the this compound scaffold, these methodologies can be instrumental in exploring a vast chemical space and identifying novel derivatives with high predicted activity and favorable pharmacokinetic profiles.
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful computational approaches. SBDD relies on the three-dimensional structure of the biological target to design molecules that can bind with high affinity and selectivity. For instance, if a specific kinase is identified as a target for a benzothiophene-piperazine derivative, its crystal structure can be used to design novel analogs that fit perfectly into the active site. Molecular docking simulations can predict the binding orientation and affinity of these designed molecules, prioritizing the most promising candidates for synthesis.
LBDD, on the other hand, is employed when the structure of the target is unknown. It utilizes the information from a set of known active molecules to build a pharmacophore model, which represents the essential steric and electronic features required for biological activity. This model can then be used to screen virtual libraries of compounds or to guide the design of new molecules that fit the pharmacophore.
The following table summarizes various computational methodologies and their potential applications in the de novo design of this compound analogs.
| Computational Methodology | Application in De Novo Design |
| Molecular Docking | Predicting binding modes and affinities of novel analogs to specific biological targets. |
| Pharmacophore Modeling | Identifying key structural features for activity and guiding the design of new molecules with similar properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to predict the biological activity of unsynthesized compounds based on their chemical structure. |
| Virtual Screening | Rapidly screening large compound libraries to identify potential hits for a specific target. |
| Molecular Dynamics Simulations | Studying the dynamic behavior of ligand-receptor complexes to understand the stability of interactions. |
The integration of these computational techniques can significantly accelerate the drug discovery pipeline for benzothiophene-piperazine derivatives, reducing the time and cost associated with traditional screening methods.
Exploration of Undiscovered Biological Targets and Therapeutic Modalities
While benzothiophene (B83047) and piperazine derivatives have been investigated for a range of biological activities, there remains a vast landscape of unexplored targets and therapeutic modalities. nih.gov Future research should aim to identify novel biological targets for this compound and its analogs, thereby expanding their therapeutic potential beyond the currently known applications.
One approach is to screen these compounds against a broad panel of receptors, enzymes, and ion channels to identify unexpected biological activities. High-throughput screening (HTS) technologies can facilitate this process, allowing for the rapid evaluation of large numbers of compounds against numerous targets. Any "hits" from these screens can then be further investigated to validate the target and elucidate the mechanism of action.
Furthermore, the exploration of novel therapeutic modalities, such as targeting protein-protein interactions or allosteric modulation of receptors, could open up new avenues for benzothiophene-piperazine derivatives. For example, designing molecules that disrupt the interaction between two proteins involved in a disease pathway could offer a novel therapeutic strategy.
The following table presents a list of potential, currently underexplored biological targets and therapeutic modalities for this compound derivatives, based on the known activities of related heterocyclic compounds.
| Potential Biological Target | Associated Disease Area |
| G-protein coupled receptors (GPCRs) | Various, including neurological and metabolic disorders |
| Ion Channels | Neurological disorders, cardiovascular diseases |
| Epigenetic targets (e.g., HDACs) | Cancer, inflammatory diseases |
| Protein-protein interactions | Various, including cancer and infectious diseases |
The systematic exploration of these uncharted territories in the biological activity of this compound and its derivatives holds the promise of uncovering new therapeutic applications for this versatile chemical scaffold. The integration of innovative synthetic strategies, advanced computational methods, and comprehensive biological screening will be paramount in realizing this potential.
Q & A
Q. What are the common synthetic routes for preparing 1-(1-Benzothiophene-2-carbonyl)piperazine, and how can reaction conditions be optimized?
Answer: The synthesis typically involves coupling a benzothiophene carbonyl derivative with piperazine. Key steps include:
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Answer:
- Structural Confirmation :
- Purity Assessment :
Q. What are the key considerations in designing a scalable synthesis protocol for this compound?
Answer:
- Reagent Compatibility : Replace toxic activators (e.g., TFA) with greener alternatives (e.g., HOAt) to improve safety .
- Solvent Recovery : Use recyclable solvents (e.g., DCM) to reduce waste .
- Flow Chemistry : Continuous flow reactors enhance reproducibility and scalability for high-throughput synthesis .
Advanced Research Questions
Q. How can molecular docking studies be utilized to predict the biological targets of this compound?
Answer:
- Target Selection : Prioritize receptors like serotonin (5-HT) or dopamine receptors due to structural similarity to bioactive piperazine derivatives .
- Protocol :
- Case Study : Docking of 1-(2-fluorobenzyl)piperazine triazoles showed strong interactions with kinase ATP-binding sites (binding energy: −9.2 kcal/mol) .
Q. What strategies are effective in resolving contradictions in pharmacological data across different studies?
Answer:
Q. How does the introduction of substituents on the benzothiophene or piperazine moieties influence bioactivity?
Answer:
- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups on benzothiophene enhance metabolic stability (e.g., t increased by 40% with 2-F substitution) .
- Piperazine Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
